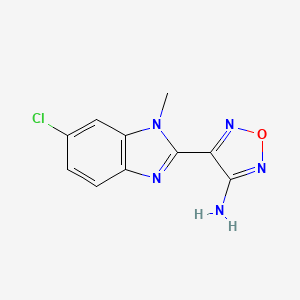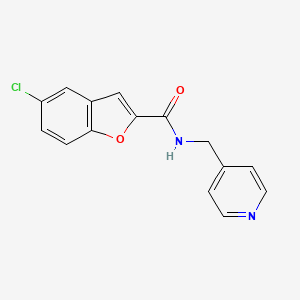
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of amides and triazoles.
Mechanism of Action
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer progression and inflammation. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit tumor growth and metastasis by reducing the activity of MMPs and angiogenesis. In inflammation research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to protect neurons from oxidative stress and prevent neuronal damage.
Advantages and Limitations for Lab Experiments
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has several advantages for lab experiments, including its synthetic availability, stability, and relatively low toxicity. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can be easily synthesized in large quantities and is stable under normal laboratory conditions. However, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the research on N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to better understand how it modulates various signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide and improving its solubility in water and organic solvents to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a reagent such as acetic anhydride to obtain N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is a multi-step process that requires careful attention to reaction conditions and purification steps to ensure the purity of the final product.
Scientific Research Applications
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has shown promising results as an inhibitor of tumor growth and metastasis. Inflammation research has shown that N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential to protect neurons from oxidative stress and prevent neuronal damage.
properties
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-6-9(7-5-2)10(16)13-11-12-8(3)14-15-11/h9H,4-7H2,1-3H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCFZWOVJVHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NNC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)


![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)

![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)